3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde
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Overview
Description
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and chlorination of 4-methylpyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and phosphorus oxychloride (POCl3) for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 3-Bromo-6-chloro-4-methylpyridine-2-methanol.
Scientific Research Applications
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: Potential precursor for pharmaceuticals targeting various diseases.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-2-methylpyridine: Similar structure but lacks the aldehyde group.
3-Bromo-4-methylpyridine: Similar but lacks both the chlorine and aldehyde groups
Uniqueness
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is unique due to the combination of bromine, chlorine, and aldehyde functionalities on the pyridine ring
Properties
CAS No. |
2648946-08-9 |
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Molecular Formula |
C7H5BrClNO |
Molecular Weight |
234.5 |
Purity |
95 |
Origin of Product |
United States |
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